Vu Le,
Andre Tuggles
PMID: 34169970
DOI:
10.2345/0899-8205-54.s3.15
Abstract
Due to its complexity, sterilization has been perceived by some professionals who lack sterility assurance expertise as a "black box" process. Historically, medical device manufacturers have selected one of the available industrial sterilization options: dry heat, moist heat, gamma, or ethylene oxide (EO). The preselection of a sterilization modality (method) typically is made without understanding its impact based on qualified sterilization processes for existing products, capability, or resources required for the specific processes. Early engagement with sterilization subject matter experts (SMEs) can redirect the decision to preselect a legacy modality and help foster innovation and operational agility. Recent focus on supply chain flexibility and sustainability by the medical device industry has been affected by concerns surrounding cobalt-60 shortages and EO emissions. These factors drive the need for early involvement with sterility assurance SMEs in the product development process and the exploration of multiple sterilization modalities. This article highlights the importance of exploring multiple sterilization modalities during the product development stage to support sustainable business continuity plans.
Scott Weiss,
Phil Cogdill,
Joyce M Hansen
PMID: 34169971
DOI:
10.2345/0899-8205-54.s3.40
Abstract
This article details the evaluation conducted for the potential to reduce ethylene oxide (EO) exposure times using data from currently validated EO sterilization cycles. The candidate cycles used the overkill half-cycle approach detailed in Annex B of ANSI/AAMI/ISO 11135:2014. The overkill half-cycle approach is conservative and has been the method of choice with medical device manufacturers because of its ease of understanding. The analysis presented provides an understanding of the extent of this conservative nature. Based on the analysis, exposure time can be reduced and rapidly implemented. The reduction in the exposure time may improve the product EO residuals and allow for additional time for the EO processing chamber to be utilized and/or for additional off-gassing for the product, if needed.
Michael Sadowski,
Clark Houghtling,
Sopheak Srun,
Tim Carlson,
Jason Hedrick,
Andrew Porteous,
Ken Gordon
PMID: 34153994
DOI:
10.2345/0899-8205-55.s3.45
Abstract
The ethylene oxide (EO) product test of sterility (ToS) can be conducted to comply with ANSI/AAMI/ISO 11135:2014 for the generation of data to demonstrate the appropriateness of the biological indicator (BI) that is used to develop and qualify the EO sterilization process. Clause D.8.6 of 11135 provides an option to perform a sublethal EO process, followed by conducting a product ToS, performing sterility testing of BIs from the process challenge device, and comparing the test results. Certain limitations for the EO product ToS should be considered when conducting studies that feature the use of this test, in order to support compliance with this requirement. Limitations for any sterility test include sample size, testing frequency, detection sensitivity, and/or the potential for false-positive/false-negative results, each of which must be recognized and well understood in order to support compliance with the standard. In addition, the experimental design of any study featuring the use of a sterility test should be carefully developed to ensure the generation of scientifically sound results and conclusions to support the study objective.
Adriana Cristina de Oliveira,
Thabata Coaglio Lucas
PMID: 33787720
DOI:
10.1590/1983-1447.2021.20200146
Abstract
To evaluate the protocols on decontamination/reuse of N95 masks available in the literature in times of the Covid-19 pandemic.
Integrative literature review, in the period from 2010 to 2020, on the databases MEDLINE/PubMed, Science Direct, Cochrane, SAGE journals, Web of Science, Scopus, Embase and Wiley, with the descriptors Masks AND Respiratory protective devices; Mask OR N95 AND Covid-19; N95 AND Respirators; Decontamination AND N95 AND Coronavirus; Facemask OR Pandemic.
Twelve studies were included, of which 3 (30.0%) used ultraviolet germicidal irradiation and indicated mask deterioration between 2 and 10 cycles, 4 (40.0%) used hydrogen peroxide vapor, and seal loss varied from 5 to 20 cycles, 4 (33.3%) evaluated the structural integrity of the N95 mask through visual inspection and 6 (54.4%), its filtration efficiency.
Reuse strategies to overcome a shortage of devices in the face of the pandemic challenge the current concept for good practices in health-product processing.
Dongyue Yu,
Raghunadha Reddy Seelam,
Feng Zhang,
Stephen R Byrn,
Stephen W Hoag
PMID: 33737019
DOI:
10.1016/j.xphs.2021.03.008
Abstract
Poly (ethylene oxide) (PEO) has been widely used in abuse-deterrent formulations (ADFs) to increase tablet hardness. Previous studies have shown that formulation variables such as processing conditions and particle size of PEO can affect ADF performance in drug extraction efficiency. This work aims to understand the effect of PEO grades and sources on the compaction characteristics of model ADFs. PEOs from Dow Chemical and Sumitomo Chemical with different molecular weights were examined using a Styl'One compaction simulator at slow, medium, and fast tableting speeds. Particle-size distribution, thermal behavior, tabletability, compressibility using the Heckel model, compactibility, and elastic recovery were determined and compared between the neat PEOs and model ADFs. Multivariate linear regression was performed to understand the effect of compression conditions and PEO grades and sources. Our results show that neat PEOs with high molecular weight exhibit high tabletability. The source of neat PEOs contributes to the difference in tabletability, out-die compressibility, compactibility, and elastic recovery. However, the influence of the PEO source on tabletability and compactibility decreases after adding the model drug. In our model ADFs, tablets using PEOs with high molecular weight have high crushing strength, and tablets using PEOs from Dow Chemical display low elastic recovery.
Alexandra Peters,
Rafael Palomo,
Hervé Ney,
Nasim Lotfinejad,
Walter Zingg,
Pierre Parneix,
Didier Pittet
PMID: 34051855
DOI:
10.1186/s13756-021-00921-y
Abstract
With the current SARS-CoV-2 pandemic, many healthcare facilities are lacking a steady supply of masks worldwide. This emergency situation warrants the taking of extraordinary measures to minimize the negative health impact from an insufficient supply of masks. The decontamination, and reuse of healthcare workers' N95/FFP2 masks is a promising solution which needs to overcome several pitfalls to become a reality.
The overall aim of this article is to provide the reader with a quick overview of the various methods for decontamination and the potential issues to be taken into account when deciding to reuse masks. Ultraviolet germicidal irradiation (UVGI), hydrogen peroxide, steam, ozone, ethylene oxide, dry heat and moist heat have all been methods studied in the context of the pandemic. The article first focuses on the logistical implementation of a decontamination system in its entirety, and then aims to summarize and analyze the different available methods for decontamination.
In order to have a clear understanding of the research that has already been done, we conducted a systematic literature review for the questions: what are the tested methods for decontaminating N95/FFP2 masks, and what impact do those methods have on the microbiological contamination and physical integrity of the masks? We used the results of a systematic review on the methods of microbiological decontamination of masks to make sure we covered all of the recommended methods for mask reuse. To this systematic review we added articles and studies relevant to the subject, but that were outside the limits of the systematic review. These include a number of studies that performed important fit and function tests on the masks but took their microbiological outcomes from the existing literature and were thus excluded from the systematic review, but useful for this paper. We also used additional unpublished studies and internal communication from the University of Geneva Hospitals and partner institutions.
This paper analyzes the acceptable methods for respirator decontamination and reuse, and scores them according to a number of variables that we have defined as being crucial (including cost, risk, complexity, time, etc.) to help healthcare facilities decide which method of decontamination is right for them.
We provide a resource for healthcare institutions looking at making informed decisions about respirator decontamination. This informed decision making will help to improve infection prevention and control measures, and protect healthcare workers during this crucial time. The overall take home message is that institutions should not reuse respirators unless they have to. In the case of an emergency situation, there are some safe ways to decontaminate them.
Max A Schumm,
Joseph E Hadaya,
Nisha Mody,
Bethany A Myers,
Melinda Maggard-Gibbons
PMID: 33656543
DOI:
10.1001/jama.2021.2531
Abstract
The COVID-19 pandemic has resulted in a persistent shortage of personal protective equipment; therefore, a need exists for hospitals to reprocess filtering facepiece respirators (FFRs), such as N95 respirators.
To perform a systematic review to evaluate the evidence on effectiveness and feasibility of different processes used for decontaminating N95 respirators.
A search of PubMed and EMBASE (through January 31, 2021) was completed for 5 types of respirator-decontaminating processes including UV irradiation, vaporized hydrogen peroxide, moist-heat incubation, microwave-generated steam, and ethylene oxide. Data were abstracted on process method, pathogen removal, mask filtration efficiency, facial fit, user safety, and processing capability.
Forty-two studies were included that examined 65 total types of masks. All were laboratory studies (no clinical trials), and 2 evaluated respirator performance and fit with actual clinical use of N95 respirators. Twenty-seven evaluated UV germicidal irradiation, 19 vaporized hydrogen peroxide, 9 moist-heat incubation, 10 microwave-generated steam, and 7 ethylene oxide. Forty-three types of N95 respirators were treated with UV irradiation. Doses of 1 to 2 J/cm2 effectively sterilized most pathogens on N95 respirators (>103 reduction in influenza virus [4 studies], MS2 bacteriophage [3 studies], Bacillus spores [2 studies], Escherichia virus MS2 [1 study], vesicular stomatitis virus [1 study], and Middle East respiratory syndrome virus/SARS-CoV-1 [1 study]) without degrading respirator components. Doses higher than 1.5 to 2 J/cm2 may be needed based on 2 studies demonstrating greater than 103 reduction in SARS-CoV-2. Vaporized hydrogen peroxide eradicated the pathogen in all 7 efficacy studies (>104 reduction in SARS-CoV-2 [3 studies] and >106 reduction of Bacillus and Geobacillus stearothermophilus spores [4 studies]). Pressurized chamber systems with higher concentrations of hydrogen peroxide caused FFR damage (6 studies), while open-room systems did not degrade respirator components. Moist heat effectively reduced SARS-CoV-2 (2 studies), influenza virus by greater than 104 (2 studies), vesicular stomatitis virus (1 study), and Escherichia coli (1 study) and preserved filtration efficiency and facial fit for 11 N95 respirators using preheated containers/chambers at 60 °C to 85 °C (5 studies); however, diminished filtration performance was seen for the Caron incubator. Microwave-generated steam (1100-W to 1800-W devices; 40 seconds to 3 minutes) effectively reduced pathogens by greater than 103 (influenza virus [2 studies], MS2 bacteriophage [3 studies], and Staphylococcus aureus [1 study]) and maintained filtration performance in 10 N95 respirators; however, damage was noted in least 1 respirator type in 4 studies. In 6 studies, ethylene oxide preserved respirator components in 16 N95 respirator types but left residual carcinogenic by-product (1 study).
Ultraviolet germicidal irradiation, vaporized hydrogen peroxide, moist heat, and microwave-generated steam processing effectively sterilized N95 respirators and retained filtration performance. Ultraviolet irradiation and vaporized hydrogen peroxide damaged respirators the least. More research is needed on decontamination effectiveness for SARS-CoV-2 because few studies specifically examined this pathogen.
Murat İnal,
Zehra Gün Gök,
Name Perktaş,
Gozde Elif Kartal,
Naciye Banu Verim,
Sevgi Murat,
Tuğçe Apaydın,
Mustafa Yiğitoğlu
PMID: 33653478
DOI:
10.1166/jnn.2021.19077
Abstract
In this study, antibacterial, synthetic poly(
-caprolactone)-poly(ethylene oxide) (PCL-PEO) multilayer nanofibers were produced by an electrospinning method. The material was synthesized in 3 layers. The upper-lower protective layers were produced by PCL nanofibers and the intermediate layer was produced from PEO nanofiber containing sericin-capped silver nanoparticles (S-AgNPs). The electrospinning conditions in which nano-sized, smooth, bead-free fibers were obtained was determined to be an applied voltage of 20 kV, a flow rate of 8
L/min and a distance between the collector and the needle tip of 22 cm for the PCL layer (dissolved at a 12% g/mL concentration in a chloroform:methanol (3:2) solvent mixture) layer. For the S-AgNPs doped PEO layer (dissolved at a 3.5% g/mL concentration in water), the corresponding conditions were determined to be 20 kV, 15
L/min and 20 cm. To characterize the three-layer material that consisted of PCL and S-AgNPs doped PEO layers, FTIR and SEM analyses were performed, and the water retention capacity,
degradability and antibacterial activity of the material was investigated. According to SEM analysis, the fibers obtained were found to be nano-sized, smooth and bead-free and the average size of the nanofibers forming the PCL layer was 687 nm while the average size of the fibers forming the PEO layer was 98 nm. Antibacterial activity tests were performed using gram-positive (
ATCC 6538) and gram-negative (
ATCC 25922) bacteria and the resulting biomaterial was found to have antimicrobial effect on both gram-negative and gram-positive bacteria. It was determined that the 3-layer material obtained in this study can be used as a wound dressing.
Brian McEvoy,
Stacy Bohl Wiehle,
Ken Gordon,
Gerry Kearns,
Paulo Laranjeira,
Nicole McLees
PMID: 34153998
DOI:
10.2345/0899-8205-55.s3.35
Abstract
Based on excellent material compatibility and ability for scale, ethylene oxide (EO) sterilization constitutes approximately 50% of single-use medical device sterilization globally. Epidemiological considerations have elevated focus toward optimization of EO processes, whereby only necessary amounts of sterilant are used in routine processing. EO sterilization of medical devices is validated in accordance with AAMI/ANSI/ISO 11135:2014 via a manner in which a sterility assurance level (SAL) of 10-6 is typically achieved, with multiple layers of conservativeness delivered, using "overkill" approaches to validation. Various optimization strategies are being used throughout the medical device industry to deliver the required SAL while utilizing only necessary amounts of sterilant. This article presents relevant experiences and describes challenges and considerations encountered in delivering EO process optimization. Thus far, the results observed by the authors are encouraging in demonstrating how EO processing can be optimized in the delivery of critical single-use medical devices for patient care.
Niloofar Babanejad,
Umadevi Kandalam,
Rand Ahmad,
Yadollah Omidi,
Hamid Omidian
PMID: 33766634
DOI:
10.1016/j.ijpharm.2021.120481
Abstract
Poly(ethylene oxide) (PEO) is the most common deterring agent used in the abuse-deterrent formulations (ADFs). In this study, we investigated the PEO's abuse-deterrent properties and its potential cytotoxicity after being heated at high temperatures (80 °C and 180 °C). The results indicated a significant loss in both crush and extraction resistance features of the polymer, which is primarily associated with the polymer degradation at the higher temperatures. The heat-treated PEO at the high temperature was also found to lose its controlled-release feature, upon which over 80% of the drug was released after one hour in the simulated gastric fluid. The cytotoxicity of the PEO was further assessed to evaluate the safety of the polymer following the thermal treatment. Our findings revealed a substantial loss in the viability of the cells exposed to the PEO treated at higher temperatures. Taken all, heating PEO at high temperatures can lead to a significant loss in both the crush/extraction resistance characteristics and the safety of the polymer. These findings reemphasize the fact that more appropriate and stricter test and regulations will be needed to assure that the abuse deterrent formulations are safe and effective under severe conditions of abuse.